3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Description
Background and Significance of Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-dione (succinimide) derivatives represent a critical class of nitrogen-containing heterocycles with broad pharmacological applications. Their structural rigidity, hydrogen-bonding capacity, and metabolic stability make them versatile scaffolds in drug discovery. These compounds exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. For example, derivatives such as ethosuximide and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione demonstrate potent antiseizure effects. The incorporation of aromatic substituents (e.g., methoxyphenyl or benzyl groups) enhances target selectivity by modulating electronic and steric interactions with biological macromolecules.
Table 1: Pharmacological Activities of Representative Pyrrolidine-2,5-dione Derivatives
Historical Development of Benzylpiperazine-Containing Heterocycles
Benzylpiperazine derivatives emerged in the mid-20th century as structural analogs of psychoactive compounds, with early studies highlighting their affinity for monoamine transporters. The piperazine ring’s conformational flexibility allows for optimized interactions with G-protein-coupled receptors (GPCRs) and ion channels. For instance, 1-(4-methoxybenzyl)piperazine derivatives were developed as σ1 receptor ligands for pain management, while benzylpiperazine (BZP) itself gained notoriety as a stimulant. The integration of benzylpiperazine into heterocyclic frameworks, such as pyrrolidine-2,5-dione, combines the pharmacophoric advantages of both moieties, enabling dual-target engagement.
Rationale for Research Focus on 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
This compound uniquely merges a 2-methoxyphenyl-substituted pyrrolidine-2,5-dione core with a 4-benzylpiperazine side chain. The methoxy group enhances solubility and π-π stacking with aromatic residues in enzyme binding pockets, while the benzylpiperazine moiety introduces steric bulk that improves selectivity for neuronal targets. Precedent studies on analogs, such as 3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, demonstrate balanced inhibition of sodium and calcium channels, suggesting potential dual mechanisms in neurological disorders. Furthermore, the compound’s sp³-hybridized carbons enable pseudorotation, allowing adaptive binding to enantioselective proteins.
Current Research Landscape and Knowledge Gaps
Recent advances have focused on optimizing synthetic routes and evaluating in vitro efficacy. For example, microwave-assisted coupling of 2-methoxyphenylsuccinimide with 4-benzylpiperazine precursors achieves yields >75%. However, critical gaps persist:
- Mechanistic Uncertainty : While molecular docking predicts interactions with voltage-gated ion channels, experimental validation via patch-clamp studies is lacking.
- Metabolic Stability : Limited data exist on cytochrome P450-mediated oxidation of the benzylpiperazine subunit.
- Selectivity Profiles : Cross-reactivity with off-target receptors (e.g., serotonin 5-HT2A) remains uncharacterized.
Table 2: Key Synthetic Approaches for Pyrrolidine-2,5-dione-Benzylpiperazine Hybrids
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-20-10-6-5-9-18(20)25-21(26)15-19(22(25)27)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,19H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQUMUPYVXETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring with a dione functional group and various aromatic substituents, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 379.45 g/mol
- CAS Number : 299408-83-6
The compound's structure includes a piperazine ring and a methoxyphenyl group, enhancing its lipophilicity and facilitating interactions with biological targets. The presence of the pyrrolidine-2,5-dione moiety allows for various chemical reactions, including Michael additions and cycloadditions, which can further modify its pharmacological properties .
Anticonvulsant Effects
Research indicates that compounds containing the pyrrolidine-2,5-dione framework exhibit anticonvulsant properties. This activity is attributed to their ability to modulate neurotransmitter systems involved in seizure activity. The specific mechanisms may include inhibition of excitatory neurotransmitter release or enhancement of inhibitory pathways.
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. Studies suggest that it acts as an antagonist at specific chemokine receptors, which play crucial roles in the immune response. This suggests potential therapeutic benefits in conditions characterized by excessive immune activation, such as autoimmune diseases .
Acetylcholinesterase Inhibition
Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Virtual screening studies have demonstrated that piperazine derivatives can effectively bind to AChE at critical sites, suggesting that this compound may also possess this activity .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is essential for its clinical application. Initial studies have indicated favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are still required to establish safety profiles for potential therapeutic use.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. For instance, piperazine derivatives have been shown to exhibit varying degrees of AChE inhibition and anti-inflammatory effects based on their structural modifications. This highlights the importance of specific functional groups in modulating biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted pyrrolidine-2,5-dione derivatives. Key structural analogs and their pharmacological profiles are discussed below:
Structural Modifications and Anticonvulsant Activity
Obniski et al. (2003) synthesized a series of N-[(4-arylpiperazin-1-yl)-methyl]-3-arylpyrrolidine-2,5-dione derivatives and evaluated their anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) tests . Notable analogs include:
| Compound Structure | ED₅₀ (mg/kg) | Key Substituents |
|---|---|---|
| N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione | 14.18 | 3-Chlorophenyl (piperazine), 2-chlorophenyl (dione) |
| N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione | 33.64 | 2-Methoxyphenyl (piperazine), 3-bromophenyl (dione) |
The target compound, 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, differs in two critical regions:
Piperazine Substituent: The benzyl group at the piperazine nitrogen (vs.
Dione Ring Substituent : The 2-methoxyphenyl group at the 1-position (vs. halophenyl groups in Obniski’s analogs) introduces an electron-donating methoxy moiety, which could modulate receptor binding affinity or metabolic stability .
Commercial Analogs and Structural Diversity
Parchem Chemicals lists 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione (CAS 1346617-18-2), which substitutes the 2-methoxyphenyl group with a 3-chloro-4-methylphenyl group . This modification highlights the exploration of halogenated and alkylated aryl groups to optimize steric and electronic properties.
Broader Structural Variations
Other derivatives, such as 1-pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione, demonstrate the versatility of the dione scaffold. The aminophenyl group may target amine-sensitive receptors or enzymes, while alkyl chains (e.g., pentyl) could influence solubility and pharmacokinetics .
Mechanistic and Pharmacological Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound (electron-donating) contrasts with chloro/bromo substituents (electron-withdrawing) in Obniski’s analogs. Such differences may alter interactions with voltage-gated ion channels or GABA receptors, common targets for anticonvulsants .
Q & A
Q. How should researchers validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
